Cas no 1420880-98-3 (2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride)

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core linked to a piperidine moiety via a sulfanyl-methyl bridge. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a building block for bioactive molecules. The hydrochloride salt enhances solubility and stability, facilitating handling and formulation. The compound’s piperidine and pyrimidine functionalities offer potential for interactions with biological targets, making it valuable in medicinal chemistry for drug discovery. Its synthetic utility is further underscored by the reactive sulfanyl group, enabling further derivatization. Suitable for research and development, this compound is characterized by high purity and consistent performance in synthetic workflows.
2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride structure
1420880-98-3 structure
Product Name:2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride
CAS No:1420880-98-3
MF:C10H16ClN3S
MW:245.772139549255
MDL:MFCD24381050
CID:2175484
PubChem ID:71637064
Update Time:2025-05-26

2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-((Piperidin-4-ylmethyl)thio)pyrimidine hydrochloride
    • 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride
    • MDL: MFCD24381050
    • Inchi: 1S/C10H15N3S.ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;/h1,4-5,9,11H,2-3,6-8H2;1H
    • InChI Key: HNJKJSWZTNLVFK-UHFFFAOYSA-N
    • SMILES: Cl.S(C1N=CC=CN=1)CC1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Topological Polar Surface Area: 63.1

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Additional information on 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine Hydrochloride (CAS No. 1420880-98-3): An Overview

2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride (CAS No. 1420880-98-3) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential therapeutic applications and its role in the development of novel drugs. In this article, we will delve into the chemical properties, biological activities, and recent research advancements associated with this compound.

The molecular structure of 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride is composed of a pyrimidine ring linked to a piperidine moiety through a sulfanyl (thioether) bridge. The presence of the piperidine ring, a common motif in many bioactive molecules, contributes to the compound's pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

Recent studies have highlighted the diverse biological activities of 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride. One notable area of research is its potential as an antiviral agent. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes.

In addition to its antiviral properties, 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that this compound can modulate certain neurotransmitter systems, potentially offering neuroprotective effects. Specifically, it has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic profile of 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride has also been extensively studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Oral administration results in rapid absorption and good bioavailability, making it a promising candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride in various therapeutic contexts. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for a range of conditions.

Beyond its direct therapeutic applications, 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride serves as a valuable scaffold for drug discovery and development. Its structural flexibility allows for the introduction of various functional groups to optimize pharmacological properties and target specific biological pathways. This makes it an attractive starting point for medicinal chemists aiming to design more potent and selective drugs.

In conclusion, 2-[(piperidin-4-ylmethyl)sulfanyl]pyrimidine hydrochloride (CAS No. 1420880-98-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities and favorable pharmacokinetic profile, positions it as a promising candidate for further investigation and development. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing therapeutic options for various diseases.

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